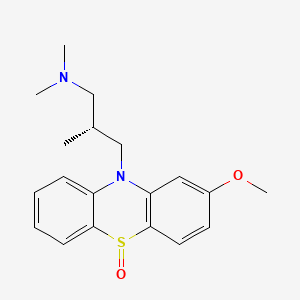
Levomepromazine sulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levomepromazine sulfoxide is a metabolite of levomepromazine, a phenothiazine neuroleptic drug. Levomepromazine is widely used for its antipsychotic, antiemetic, and analgesic properties, particularly in palliative care settings . The sulfoxide form is produced through the oxidation of levomepromazine and has distinct pharmacological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Levomepromazine sulfoxide can be synthesized through the oxidation of levomepromazine. One common method involves the use of aqueous nitrous acid at room temperature, which selectively oxidizes the phenothiazine ring to form the sulfoxide . This method is efficient and can produce gram quantities of the sulfoxide.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of nitrous acid or other oxidizing agents in a controlled environment is likely employed.
Analyse Des Réactions Chimiques
Types of Reactions: Levomepromazine sulfoxide primarily undergoes oxidation reactions. The sulfoxidation process involves the conversion of the sulfur atom in the phenothiazine ring to a sulfoxide group. This reaction can be catalyzed by various oxidizing agents, including nitrous acid .
Common Reagents and Conditions:
Oxidizing Agents: Nitrous acid is commonly used for the oxidation of levomepromazine to its sulfoxide form.
Reaction Conditions: The reaction typically occurs at room temperature, making it a convenient and efficient process.
Major Products Formed: The primary product of the oxidation reaction is this compound. This compound can further undergo metabolic transformations in the body, but the sulfoxide form is the major product of the initial oxidation.
Applications De Recherche Scientifique
Levomepromazine sulfoxide has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
Analytical Chemistry: this compound is used as a reference standard in various analytical techniques, including UV-derivative spectrophotometry and bivariate calibration methods.
Biology and Medicine:
Pharmacological Studies: The compound is studied for its pharmacokinetic properties and its role as a metabolite of levomepromazine.
Palliative Care: this compound is used in palliative care settings to manage symptoms such as nausea, vomiting, and agitation.
Industry:
Mécanisme D'action
Levomepromazine sulfoxide exerts its effects by interacting with multiple receptor sites in the body. It acts as an antagonist at various receptors, including dopamine (D2), histamine (H1), muscarinic acetylcholine, and serotonin (5HT-2) receptors . This broad-spectrum activity contributes to its pharmacological effects, such as sedation, antiemesis, and analgesia.
Molecular Targets and Pathways:
Dopamine Receptors: The compound blocks dopamine receptors, which helps alleviate symptoms of psychosis and agitation.
Histamine Receptors: By antagonizing histamine receptors, it provides sedative and antiemetic effects.
Serotonin Receptors: The interaction with serotonin receptors further enhances its antiemetic properties.
Comparaison Avec Des Composés Similaires
Levomepromazine sulfoxide is part of the phenothiazine class of compounds, which includes several other neuroleptic drugs. Some similar compounds include:
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Thioridazine: Similar to levomepromazine, thioridazine undergoes sulfoxidation to form its sulfoxide metabolite.
Uniqueness of this compound: this compound is unique due to its broad-spectrum receptor antagonism and its specific use in palliative care settings. Its ability to manage multiple symptoms such as nausea, vomiting, and agitation makes it a valuable compound in clinical practice .
Propriétés
Formule moléculaire |
C19H24N2O2S |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
(2R)-3-(2-methoxy-5-oxophenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine |
InChI |
InChI=1S/C19H24N2O2S/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)24(22)19-10-9-15(23-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/t14-,24?/m1/s1 |
Clé InChI |
CUJAZGOWDHBZEI-GMBBYQRISA-N |
SMILES isomérique |
C[C@@H](CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)CN(C)C |
SMILES canonique |
CC(CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



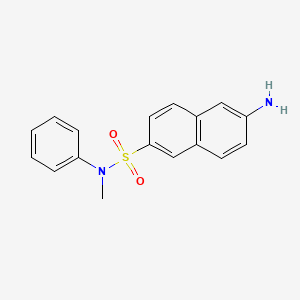
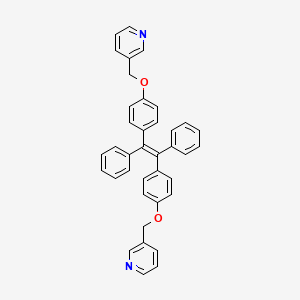
![Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)](/img/structure/B13397692.png)
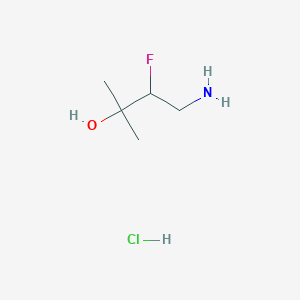
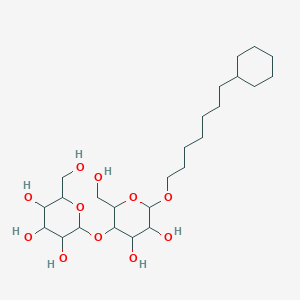
![Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]-decahydronaphthalene-1-carboxylate](/img/structure/B13397706.png)
![Phosphoric acid--6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole (1/1)](/img/structure/B13397711.png)
![10-(2,3-Dihydroxy-3-methylbutyl)-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-3,6a-diol](/img/structure/B13397727.png)
![Bis[3-(chlorocarbonyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B13397730.png)


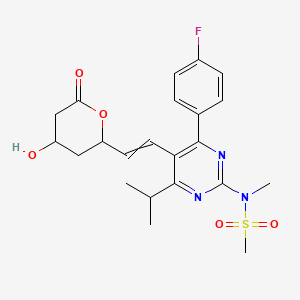
![3-[[4-[[1-(2-Methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B13397757.png)
